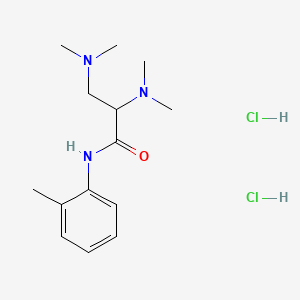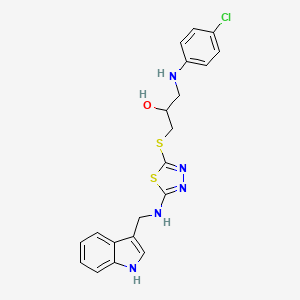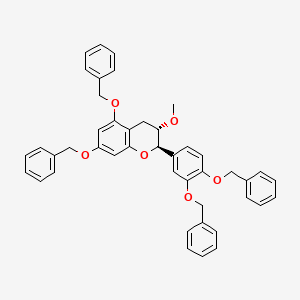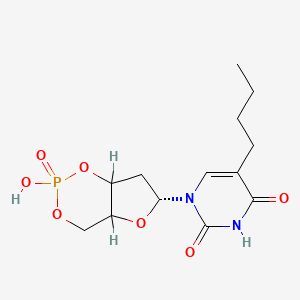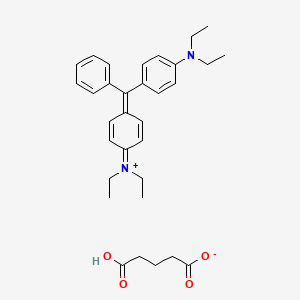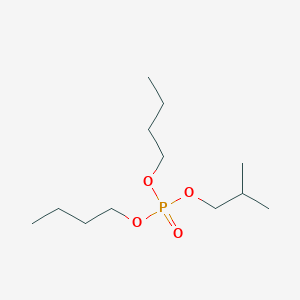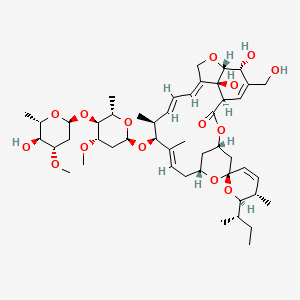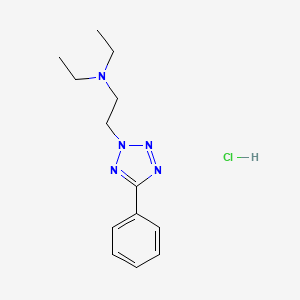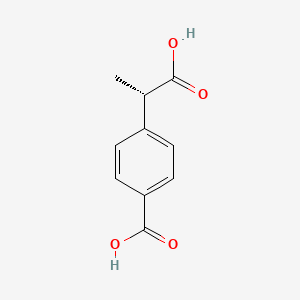
Lcj4RS3nle
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid (UNII: LCJ4RS3NLE) is a chemical substance identified by the FDA’s Unique Ingredient Identifier (UNII) system . This compound has a molecular formula of C10H10O4 and a molecular weight of 194.184 g/mol . It is known for its specific stereochemistry and optical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid derivatives and appropriate reagents to introduce the hydroxy and oxo groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH conditions to ensure the desired stereochemistry and purity of the product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Automated Processes: Employing automated processes to control reaction conditions precisely and ensure consistent product quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Benzoic Acids: From substitution reactions.
Scientific Research Applications
4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It modulates various biochemical pathways, influencing cellular processes such as metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: Shares structural similarities but lacks the oxo-ethyl group.
2-Hydroxybenzoic Acid (Salicylic Acid): Similar in structure but with different functional groups.
4-Methylbenzoic Acid: Similar aromatic ring structure but different substituents.
Uniqueness
4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
145679-14-7 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-[(1S)-1-carboxyethyl]benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI Key |
ZHJJCJKDNFTHKD-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


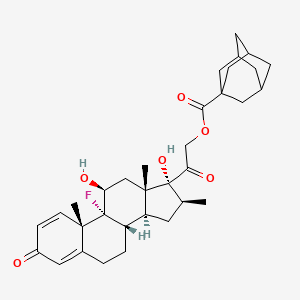


![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
